molecular formula C10H18F2N2O2 B2754689 rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate CAS No. 1932402-82-8

rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate

Cat. No.: B2754689
CAS No.: 1932402-82-8
M. Wt: 236.263
InChI Key: UOONEHWEPPYREX-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate is a chemical compound with the molecular formula C10H18F2N2O2 and a molecular weight of 236.26 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with amino and difluoro groups, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

The synthesis of rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate typically involves the following steps:

Chemical Reactions Analysis

rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13/h6-7H,4-5,13H2,1-3H3,(H,14,15)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOONEHWEPPYREX-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(C[C@@H]1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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